![molecular formula C8H12IN3 B2370993 4-(4-Iodo-1H-pyrazol-3-yl)piperidine CAS No. 2169643-37-0](/img/structure/B2370993.png)
4-(4-Iodo-1H-pyrazol-3-yl)piperidine
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Overview
Description
“4-(4-Iodo-1H-pyrazol-3-yl)piperidine” is a compound that is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
This compound has been used in indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
The molecular formula of “4-(4-Iodo-1H-pyrazol-3-yl)piperidine” is C8H12IN3 . Its InChI code is 1S/C8H12IN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 .Chemical Reactions Analysis
The compound undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 277.11 . .Scientific Research Applications
- Researchers have explored the antimicrobial potential of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine. It may exhibit activity against bacteria, fungi, or other pathogens .
- Example : Synthesized derivatives were evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- This compound has been used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides, which act as inhibitors of c-Met kinase .
- Examples : Commercially available drugs containing similar 1,3-diazole rings include omeprazole (antiulcer), metronidazole (antibacterial), and ornidazole (antiprotozoal and antibacterial) .
Antimicrobial Properties
Inhibitors of c-Met Kinase
Drug Development and Medicinal Chemistry
Heterobiaryls Synthesis
Thiazole and Thiazine Annulation
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the pyrazole ring is an important synthon in the development of new drugs . The compound’s interaction with its targets likely involves the formation of bonds with active sites on the target molecules, leading to changes in their function .
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected, leading to various downstream effects .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
4-(4-iodo-1H-pyrazol-5-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACQKSGPCEJHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodo-1H-pyrazol-3-yl)piperidine |
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